molecular formula C7H15NO2 B2435496 (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine CAS No. 2248200-67-9

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine

Cat. No.: B2435496
CAS No.: 2248200-67-9
M. Wt: 145.202
InChI Key: BZURSTMCKKLBRA-LURJTMIESA-N
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Description

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine is a chiral 1,3-dioxane derivative offered as a high-purity building block for medicinal chemistry and neuroscience research. Compounds featuring the 1,3-dioxane scaffold are of significant interest in drug discovery due to their potential to interact with central nervous system (CNS) targets. Research on analogous structures indicates that 1,3-dioxane-based compounds can exhibit high affinity and selectivity for sigma (σ) receptors and the phencyclidine (PCP) binding site of the NMDA receptor . These receptors are implicated in various neurological conditions, including neuropathic pain, depression, and anxiety disorders, positioning this chiral amine as a valuable precursor for developing novel therapeutic agents . The (2S) stereochemistry of this compound is a critical feature for its research applications, as the enantiomeric purity can profoundly influence a molecule's binding affinity and selectivity for its biological target, a factor extensively documented in structure-affinity relationship studies of similar 1,3-dioxane ligands . The primary amine moiety serves as a key synthetic handle, allowing researchers to incorporate this chiral fragment into more complex molecules, such as through the formation of amide bonds or secondary and tertiary amines, to explore and optimize pharmacological properties . Researchers are exploring this compound and its derivatives for their potential as reversible enzyme inhibitors or selective receptor ligands, following the precedent of other 1,3-dioxane molecules that have shown promise as reversible FAAH inhibitors with antidepressant and anxiolytic-like effects in preclinical models . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-2-(1,3-dioxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(5-8)7-9-3-2-4-10-7/h6-7H,2-5,8H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZURSTMCKKLBRA-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1OCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1OCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine typically involves the formation of the 1,3-dioxane ring followed by the introduction of the propan-1-amine group. One common method involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the 1,3-dioxane ring. Subsequently, the propan-1-amine group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine: A stereoisomer with similar structural features but different spatial arrangement.

    1,3-Dioxane derivatives: Compounds with variations in the substituents on the 1,3-dioxane ring.

    Propan-1-amine derivatives: Compounds with different substituents on the propan-1-amine group.

Uniqueness

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine is unique due to its specific stereochemistry and the combination of the 1,3-dioxane ring with the propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the dioxane ring contributes to its ability to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound includes a propan-1-amine moiety attached to a 1,3-dioxane ring. This configuration allows for specific interactions with biological macromolecules such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors, modulating their activity. The exact mechanism depends on the target involved; however, it is known to influence several biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.
  • Receptor Modulation : It can bind to receptors, potentially altering signal transduction pathways involved in physiological responses.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

Effect Description
Anxiolytic Potential to reduce anxiety-like behaviors in animal models.
Antidepressant May exhibit antidepressant properties through modulation of neurotransmitter systems.
Neuroprotective Possible protective effects on neuronal cells under stress conditions.

Study on Anxiolytic Effects

In a controlled study, this compound was administered to rodent models exhibiting anxiety-like behaviors. The results demonstrated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent .

Antidepressant Activity Assessment

Another study investigated the antidepressant potential of this compound through behavioral tests including the forced swim test and tail suspension test. The compound showed a marked decrease in immobility time, indicating enhanced mood-lifting effects .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound has been evaluated:

Property Value Comments
Solubility ModerateSuitable for oral administration.
Bioavailability HighIndicates good absorption in biological systems.
CNS Penetration YesCan cross the blood-brain barrier effectively.
Toxicity LowNo significant adverse effects noted in studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine, and how can enantiomeric purity be ensured?

  • Methodology :

  • Reductive Amination : React 1,3-dioxane-2-carbaldehyde with (S)-propan-1-amine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C). Monitor stereoselectivity via chiral HPLC .
  • Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by recrystallization to isolate the (2S)-enantiomer .
  • Quality Control : Confirm enantiomeric excess (ee) using polarimetry or chiral GC/MS.

Q. How can the structural and stereochemical configuration of this compound be validated?

  • Techniques :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the 1,3-dioxane ring integration and amine proton coupling patterns.
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline derivatives are accessible) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for stereochemical validation .

Q. What solvent systems and purification methods are optimal for isolating this compound?

  • Purification :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate with 1–5% triethylamine to mitigate amine adsorption).
  • Distillation : For liquid amines, fractional distillation under reduced pressure minimizes thermal decomposition .
  • Derivatization : Convert to a crystalline urea or sulfonamide derivative for recrystallization, then regenerate the free amine .

Advanced Research Questions

Q. How does the 1,3-dioxane ring influence the compound’s reactivity in nucleophilic or catalytic reactions?

  • Mechanistic Insights :

  • The 1,3-dioxane ring’s electron-withdrawing effect stabilizes transition states in nucleophilic substitutions. Computational studies (DFT) can map charge distribution and predict regioselectivity .
  • In Pd-catalyzed cross-couplings, steric hindrance from the dioxane ring may favor mono-functionalization over di-substitution. Kinetic studies under varying catalyst loads are recommended .

Q. How can contradictory bioactivity data between (2S)- and (2R)-enantiomers be resolved?

  • Analytical Strategies :

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) or ITC to measure affinity differences for target receptors (e.g., GPCRs or enzymes).
  • Molecular Dynamics (MD) Simulations : Model enantiomer-receptor interactions to identify steric or electronic mismatches .
  • Metabolic Profiling : Assess enantiomer-specific metabolism in vitro (e.g., liver microsomes) to rule out pharmacokinetic disparities .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Tools and Workflows :

  • LogP Prediction : Use Schrödinger’s QikProp or ACD/Labs software to estimate partition coefficients, accounting for the dioxane ring’s polarity .
  • pKa Estimation : Apply MarvinSketch or SPARC to predict amine basicity, critical for protonation state analysis in biological systems .
  • ADMET Profiling : Combine SwissADME and ProTox-II to forecast absorption, toxicity, and metabolic pathways .

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